N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves the reaction of 4-amino-3-methylphenyl with ethylamine, followed by the addition of methanesulfonamide. The compound is then combined with sulfuric acid to form the sesquisulfate monohydrate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes precise temperature control, pH adjustments, and the use of specific catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the amino or sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme reactions.
Medicine: Investigated for potential therapeutic uses and as a diagnostic tool.
Industry: Utilized in the production of photographic films and other imaging technologies.
Mechanism of Action
The mechanism of action of N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide involves its role as a developing agent in photographic processes. It reduces silver ions in silver halide crystals, leading to the formation of metallic silver. The oxidized developing agent then reacts with color couplers to form color dye molecules, which create the visible image on the film .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide include:
- Color Developing Agent 1
- Color Developing Agent 2
- Color Developing Agent 4
Uniqueness
What sets N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide apart from these similar compounds is its specific chemical structure, which provides unique properties and reactivity. This makes it particularly effective in certain photographic processes, such as the E-6 process used for developing color reversal films .
Properties
IUPAC Name |
N-[2-(4-amino-N-ethyl-3-methylanilino)ethyl]methanesulfonamide;sulfuric acid;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S.H2O4S.H2O/c1-4-15(8-7-14-18(3,16)17)11-5-6-12(13)10(2)9-11;1-5(2,3)4;/h5-6,9,14H,4,7-8,13H2,1-3H3;(H2,1,2,3,4);1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBFSNYYMHZRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCNS(=O)(=O)C)C1=CC(=C(C=C1)N)C.O.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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